molecular formula C12H10F3NO2S B2389152 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 344266-46-2

2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2389152
CAS No.: 344266-46-2
M. Wt: 289.27
InChI Key: MTOAHAQSYKINMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a chemical compound with the molecular formula C12H10F3NO2S. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiomorpholine-3,5-dione structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with a suitable thiomorpholine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of thiomorpholine derivatives with reduced functional groups.

    Substitution: Formation of substituted thiomorpholine derivatives with various nucleophiles.

Scientific Research Applications

2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thiomorpholine ring can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 2-(Trifluoromethyl)phenylboronic acid
  • 2-(Trifluoromethyl)benzaldehyde

Comparison: Compared to these similar compounds, 2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is unique due to the presence of the thiomorpholine-3,5-dione structure, which imparts distinct chemical and biological properties. The trifluoromethyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-5-3-2-4-8(9)12(13,14)15/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOAHAQSYKINMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.